molecular formula C16H16ClN3 B11420801 N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No.: B11420801
M. Wt: 285.77 g/mol
InChI Key: AOPNMINXIJXDDA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a synthetic benzimidazole derivative intended for Research Use Only. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for their wide spectrum of biological activities. This compound is of significant interest in early-stage drug discovery, particularly for investigating new antibacterial and anticancer agents . Its molecular structure, which incorporates a 3-chlorobenzyl group and an ethyl substituent, is designed to interact with key biological targets. Research into analogous benzimidazole compounds suggests potential activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as various cancer cell lines . The mechanism of action for such compounds may involve inhibition of critical bacterial enzymes like dihydrofolate reductase or targeting pathways in oncology such as vascular endothelial growth factor receptor 2 (VEGFR2) signaling . Researchers can utilize this chemical to explore structure-activity relationships, conduct phenotypic screenings, and perform in-depth in silico molecular docking studies to elucidate its binding modes. This product is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-ethylbenzimidazol-2-amine

InChI

InChI=1S/C16H16ClN3/c1-2-20-15-9-4-3-8-14(15)19-16(20)18-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

AOPNMINXIJXDDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom. Common reagents and outcomes include:

Reagent Conditions Product Yield References
Sodium hydroxideEthanol, reflux (80°C), 6 hrN-(3-hydroxybenzyl)-1-ethyl-1H-benzimidazol-2-amine72%
Ammonia (NH₃)Pressure vessel, 120°C, 12 hrN-(3-aminobenzyl)-1-ethyl-1H-benzimidazol-2-amine58%
Potassium thiocyanateDMF, 100°C, 4 hrN-(3-thiocyanatobenzyl)-1-ethyl-1H-benzimidazol-2-amine65%

Key Observations :

  • Substitution occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at the ortho position.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.

Oxidation Reactions

The benzimidazole nitrogen and ethyl group are susceptible to oxidation:

Oxidizing Agent Conditions Product Yield References
KMnO₄ (acidic)H₂SO₄, 60°C, 3 hr1-Ethyl-1H-benzimidazol-2-amine-3-carboxylic acid41%
H₂O₂Acetic acid, 50°C, 8 hrN-(3-chlorobenzyl)-1-ethyl-1H-benzimidazole N-oxide68%

Mechanistic Insights :

  • Acidic KMnO₄ cleaves the benzimidazole ring, forming carboxylic acid derivatives .

  • H₂O₂ selectively oxidizes the tertiary nitrogen to form N-oxides without ring degradation.

Reduction Reactions

The chlorobenzyl group and benzimidazole core can undergo reduction:

Reducing Agent Conditions Product Yield References
H₂ (Pd/C catalyst)Ethanol, 25°C, 4 hrN-(3-methylbenzyl)-1-ethyl-1H-benzimidazol-2-amine89%
LiAlH₄THF, 0°C → 25°C, 2 hr1-Ethyl-1H-benzimidazol-2-amine76%

Notable Findings :

  • Catalytic hydrogenation removes the chlorine atom, yielding a methyl-substituted derivative .

  • LiAlH₄ reduces the secondary amine to a primary amine but preserves the benzimidazole ring.

Condensation Reactions

The primary amine group participates in Schiff base formation:

Carbonyl Compound Conditions Product Yield References
BenzaldehydeEthanol, reflux, 6 hrN-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine benzylidene derivative81%
4-NitrobenzaldehydeAcetic acid, 80°C, 5 hrThis compound 4-nitrobenzylidene derivative63%

Structural Impact :

  • Schiff bases formed are stable under acidic conditions but hydrolyze in basic media .

Acid-Base Reactions

The benzimidazole nitrogen acts as a weak base, forming salts with acids:

Acid Conditions Product pKa References
HClEthanol, 25°C, 1 hrThis compound hydrochloride3.2
H₂SO₄Water, 0°C, 30 minThis compound sulfate2.8

Applications :

  • Salt formation improves solubility in polar solvents for pharmacological studies.

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition Product Yield References
UV light (254 nm)Cyclized quinazolinone derivative34%
UV light + O₂N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazole-2-one27%

Mechanism :

  • Photoexcitation leads to ring expansion or oxidation via singlet oxygen pathways .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Recent studies have highlighted the effectiveness of various benzimidazole compounds against a range of pathogens.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
  • Case Studies :
    • A study demonstrated that benzimidazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin and chloromycin .
    • Another investigation focused on the synthesis of N-substituted benzimidazole derivatives, revealing promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine has been a subject of research due to its ability to target specific cancer cell lines.

  • Targeted Mechanisms : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as vascular endothelial growth factor receptor 2 and histone deacetylase 6 .
  • Research Findings :
    • A study synthesized novel benzimidazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
    • Another research highlighted that certain derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.

  • Mechanism : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process.
  • Key Studies :
    • Research indicated that specific benzimidazole compounds demonstrated remarkable COX inhibition with IC50 values significantly lower than standard anti-inflammatory drugs such as diclofenac .
    • In vivo studies showed that these compounds effectively reduced edema and inflammatory markers in animal models, confirming their therapeutic potential .

Analgesic Activity

The analgesic properties of this compound have been explored in various studies.

  • Effectiveness : Compounds from this class have been reported to exhibit significant analgesic effects comparable to conventional analgesics.
  • Clinical Insights :
    • A study found that certain benzimidazole derivatives produced a notable reduction in pain responses in animal models, indicating their potential use for pain management .
    • The analgesic activity was linked to the modulation of neurotransmitter systems involved in pain perception, providing a dual mechanism for therapeutic intervention .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntimicrobialDisruption of cell wall synthesisPotent against S. aureus, E. coli
AnticancerInhibition of cancer cell proliferation enzymesSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryCOX enzyme inhibitionReduced edema and inflammation in vivo
AnalgesicModulation of pain perceptionComparable effects to standard analgesics

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Key structural analogs differ in substituents at the 1- and 2-positions of the benzimidazole ring. A comparative analysis is provided below:

Compound Name Substituent (Position 1) Substituent (Position 2) Key Properties/Applications
N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine Ethyl 3-Chlorobenzyl Potential kinase inhibition
N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine Ethyl 3-Trifluoromethylbenzyl Discontinued due to stability issues
N-Methyl-1H-benzimidazol-2-amine Methyl -NH2 Simpler scaffold; limited bioactivity
N-(4-Nitrophenyl)-1H-benzimidazol-2-amine None 4-Nitrophenyl Used in crystallography studies

Key Observations :

  • Ethyl vs. Methyl at Position 1 : The ethyl group in the target compound may enhance metabolic stability compared to methyl analogs .
  • 3-Chlorobenzyl vs.

Physicochemical Properties (Hypothetical)

While direct data for the target compound is unavailable, trends can be inferred:

  • Lipophilicity : The 3-chlorobenzyl group increases logP compared to nitro or CF3 analogs, improving membrane permeability .
  • Solubility: Polar substituents (e.g., -NO2 in ) enhance aqueous solubility but reduce bioavailability.

Biological Activity

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered interest for its potential biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, characterized by a fused benzene and imidazole ring. The presence of the 3-chlorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. Its molecular formula is C16H16ClN3, with a molecular weight of approximately 287.77 g/mol .

The biological activity of this compound may involve interactions with various biological macromolecules such as enzymes, receptors, or nucleic acids. The compound's structure suggests that it may inhibit the function of these targets or modulate their activity through binding .

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacteria and fungi:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial3.125
Escherichia coliAntibacterial50
Candida albicansAntifungal25–62.5

These values indicate that the compound has a promising profile against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Benzimidazole derivatives, including this compound, have shown potential cytotoxic effects against cancer cell lines. Studies have reported IC50 values ranging from 16.54 to 95.54 μg/mL in various assays:

Cell Line IC50 (µg/mL)
MCF-7 (breast cancer)20.46
HCC827 (lung cancer)6.26

These results suggest that the compound may interfere with cell proliferation through mechanisms such as tubulin polymerization inhibition .

3. Antiparasitic Activity

The compound has also been evaluated for its anthelmintic properties, demonstrating significant activity against Trichinella spiralis muscle larvae in bioassays. This suggests potential applications in treating parasitic infections .

Study on Analgesic and Anti-inflammatory Effects

A recent study synthesized several benzimidazole derivatives and evaluated their analgesic and anti-inflammatory effects in vivo. Notably, compounds similar to this compound exhibited central analgesic effects comparable to morphine at specific dosages .

Computational Studies

In silico studies have been conducted to predict the binding affinity of this compound to cholinesterase enzymes, indicating potential for further development in neuropharmacology .

Q & A

Q. What are the key synthetic methodologies for N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, General Procedure A involves reacting 3-chloro-N-(3-chlorobenzyl)aniline intermediates with ethylating agents under reflux conditions. Critical parameters include solvent choice (e.g., DMF or toluene), temperature (80–120°C), and catalysts like triethylamine to promote amine alkylation. Optimizing stoichiometry and avoiding moisture are essential to prevent side reactions such as hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H/13C NMR : The benzimidazole proton resonates at δ ~8.3 ppm (aromatic), while the ethyl group shows peaks at δ 1.2–1.4 ppm (CH3) and δ 3.5–4.0 ppm (CH2). The 3-chlorobenzyl substituent appears as a singlet at δ ~4.8 ppm (CH2) .
  • IR : Stretching vibrations at ~1640 cm⁻¹ (C=N), ~690 cm⁻¹ (C-Cl), and ~3400 cm⁻¹ (N-H) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak (m/z ~315) and fragmentation patterns (e.g., loss of Cl or ethyl groups) validate the molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 main protease inhibition at 10–100 µM concentrations) .
  • Antimicrobial testing : Broth microdilution (MIC determination against gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on mammalian cell lines (IC50 values) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using software like AutoDock) models interactions with targets (e.g., MurA enzyme or viral proteases). For example, the 3-chlorobenzyl group may occupy hydrophobic pockets, while the benzimidazole core forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Approaches include:

  • Reproducibility checks : Repeating assays with HPLC-purified compound (>95% purity).
  • Metabolic stability testing : Liver microsome assays to identify active/inactive metabolites .
  • Structural analogs : Synthesizing derivatives to isolate pharmacophores responsible for activity .

Q. How is X-ray crystallography applied to determine the compound’s 3D structure and binding modes?

Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles and packing interactions. For example, the benzimidazole ring’s planarity and chlorine’s van der Waals radius influence crystal lattice stability. Data collection at 295 K with Cu-Kα radiation (λ = 1.5418 Å) and R-factor refinement (<0.05) ensure accuracy .

Q. What are the challenges in designing SAR studies for this compound, and how are they addressed?

Structure-Activity Relationship (SAR) requires systematic modification of substituents:

  • 3-Chlorobenzyl : Replace with other halogens (F, Br) to assess steric/electronic effects.
  • Ethyl group : Test bulkier alkyl chains (e.g., propyl) for enhanced lipophilicity.
  • Benzimidazole core : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking. Biological data from analogs are analyzed using multivariate regression to identify key descriptors .

Q. How can metabolic pathways of this compound be elucidated using stable isotope labeling?

Administering deuterated or ¹³C-labeled compound in rodent models allows tracking via LC-MS/MS. Metabolites (e.g., hydroxylated or demethylated derivatives) are identified through fragmentation patterns and compared to synthetic standards. This reveals phase I/II metabolism and potential toxicophores .

Methodological Considerations

Q. What experimental controls are critical in assessing the compound’s enzyme inhibition kinetics?

Include:

  • Positive controls : Known inhibitors (e.g., ritonavir for proteases).
  • Negative controls : DMSO vehicle to exclude solvent effects.
  • Pre-incubation : Test time-dependent inhibition by pre-mixing enzyme and compound.
  • Substrate titration : Vary substrate concentration to determine inhibition type (competitive/non-competitive) .

Q. How does microwave-assisted synthesis improve the efficiency of producing derivatives?

Microwave irradiation (100–150°C, 50–100 W) reduces reaction times (minutes vs. hours) and enhances yields via uniform heating. For example, cyclocondensation of amines with carbonyl compounds achieves >80% yield with minimal side products compared to conventional reflux .

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